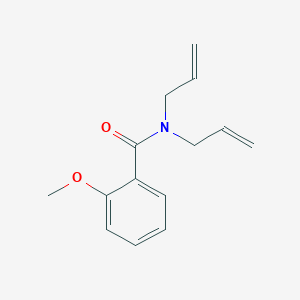
N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide, also known as eticlopride, is a selective dopamine D2 receptor antagonist. It has been widely used in scientific research due to its ability to block dopamine receptors in the brain.
Mécanisme D'action
Eticlopride acts as a competitive antagonist at dopamine D2 receptors in the brain. By blocking dopamine receptors, it reduces the activity of dopamine in the brain, leading to a decrease in the release of dopamine and a decrease in dopamine-mediated signaling pathways. This mechanism of action has been well-characterized in the literature and has been the basis for many studies investigating the role of dopamine in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide are primarily related to its ability to block dopamine receptors in the brain. This leads to a decrease in dopamine-mediated signaling pathways, which can have a wide range of effects on various physiological processes. For example, N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and amphetamine, by blocking the dopamine-mediated reward pathway. It has also been shown to improve symptoms of Parkinson's disease by reducing the overactivity of the dopamine system in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide is its selectivity for dopamine D2 receptors. This allows for specific targeting of dopamine-mediated signaling pathways in the brain, which can be useful for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide is its relatively low potency compared to other dopamine receptor antagonists. This can make it challenging to achieve complete blockade of dopamine receptors in some experimental conditions.
Orientations Futures
There are many potential future directions for research on N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide. One area of interest is the development of more potent and selective dopamine receptor antagonists for use in preclinical studies. Another area of interest is the investigation of the role of dopamine receptors in other physiological processes, such as learning and memory. Additionally, there is a need for further research on the long-term effects of dopamine receptor antagonists on brain function and behavior. Overall, N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide has been a valuable tool in the study of dopamine-mediated signaling pathways in the brain, and its continued use in research is likely to lead to new insights into the role of dopamine in various physiological and pathological conditions.
Méthodes De Synthèse
Eticlopride can be synthesized by reacting 3-cyclohexene-1-carboxylic acid with 2-ethylphenylamine in the presence of thionyl chloride. The resulting product is then treated with hydrogen gas in the presence of palladium on carbon to obtain N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide. The synthesis method is relatively straightforward and has been well-established in the literature.
Applications De Recherche Scientifique
Eticlopride has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions. It has been used to investigate the role of dopamine in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders. Eticlopride is also commonly used in preclinical studies to evaluate the efficacy of potential therapeutic agents for these conditions.
Propriétés
Nom du produit |
N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
N-(2-ethylphenyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C15H19NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h3-4,6-8,11,13H,2,5,9-10H2,1H3,(H,16,17) |
Clé InChI |
OUVSAMRBXOPPDB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2CCC=CC2 |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C2CCC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)







![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)

![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)
